molecular formula C12H9NS B1581682 2-Dibenzothiophenamine CAS No. 7428-91-3

2-Dibenzothiophenamine

Cat. No.: B1581682
CAS No.: 7428-91-3
M. Wt: 199.27 g/mol
InChI Key: ICMMJWDNKMITSS-UHFFFAOYSA-N
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Description

2-Dibenzothiophenamine is a heterocyclic compound with the molecular formula C₁₂H₉NS. It is characterized by a dibenzothiophene core with an amino group attached to the second carbon atom. This compound is of significant interest in various fields of research, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dibenzothiophenamine can be synthesized through several methods. One common approach involves the reaction of 2-bromodibenzothiophene with ammonia or an amine under suitable conditions. Another method includes the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents to convert linear alkynyl nitriles into 2-aminothiophenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as refluxing, distillation, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Dibenzothiophenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Dibenzothiophenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dibenzothiophenamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

  • 2-Aminodibenzothiophene
  • 2-Bromodibenzothiophene
  • 2-Fluorodibenzothiophene

Comparison: 2-Dibenzothiophenamine is unique due to its specific amino substitution at the second carbon of the dibenzothiophene core. This substitution significantly influences its chemical reactivity and biological activity compared to other similar compounds. For instance, 2-bromodibenzothiophene is more reactive in substitution reactions due to the presence of a bromine atom, while 2-fluorodibenzothiophene exhibits different electronic properties due to the fluorine atom .

Properties

IUPAC Name

dibenzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMMJWDNKMITSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305375
Record name 2-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7428-91-3
Record name 2-Dibenzothiophenamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170576
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,d]thiophen-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q2: What was the goal of synthesizing the []benzothieno[3,2-f]quinazoline-1,3-diamine derivative from 2-Dibenzothiophenamine?

A1: The researchers aimed to synthesize []benzothieno[3,2-f]quinazoline-1,3-diamine and its 7,7-dioxide derivative starting from 1-bromo-2-dibenzothiophenamine, which was derived from this compound []. The synthesized compounds were then tested for antimalarial activity.

Q3: Did the synthesized []benzothieno[3,2-f]quinazoline-1,3-diamine derivatives show any antimalarial activity?

A2: Unfortunately, both []benzothieno[3,2-f]quinazoline-1,3-diamine and its corresponding 7,7-dioxide derivative were found to be inactive against malaria []. This suggests that further structural modifications may be needed to obtain derivatives with desirable antimalarial properties.

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